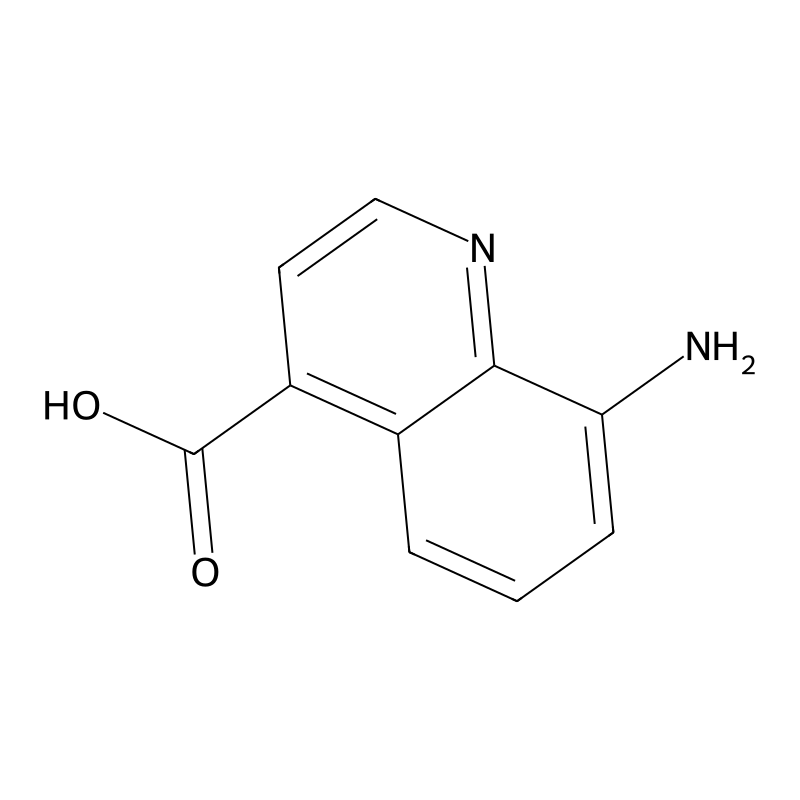

8-Aminoquinoline-4-carboxylic acid

Content Navigation

Radioligand developers often face synthetic bottlenecks when attaching chelators to FAP-targeting warheads. 8-Aminoquinoline-4-carboxylic acid solves this with a reactive 8-amino group for mild amide coupling, preserving the 4-carboxylic acid’s binding.

- Achieves sub-nanomolar Kd in OncoFAP series.

- Directly couples to DOTAGA, HYNIC, or PEG chains without warhead modification.

- Enables homodimeric BiOncoFAP constructs for picomolar affinity.

In stock for immediate dispatch.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

8-Aminoquinoline-4-carboxylic acid is a bifunctional heteroaromatic building block increasingly procured as the core pharmacophore for next-generation Fibroblast Activation Protein (FAP) inhibitors and small molecule-radio conjugates (SMRCs) [1]. By combining a 4-carboxylic acid—which couples to the glycyl-cyanopyrrolidine warhead—with a highly reactive 8-amino group, this compound enables the direct attachment of radiometal chelators and pharmacokinetic modifiers without disrupting target binding [1]. This specific structural profile has made it an essential precursor for ultra-high-affinity radiotracers, such as the OncoFAP series, which are driving the transition from short-lived PET imaging to long-acting targeted radioligand therapy.

Research Fit

Generic substitution with unfunctionalized quinoline-4-carboxylic acid (the UAMC1110 baseline) or 6-substituted analogs fundamentally limits the radioligand's synthetic versatility and ultimate binding affinity. The 8-amino group provides a highly reactive, sterically accessible handle for direct amide coupling with chelators (e.g., DOTAGA) or pharmacokinetic modifiers (e.g., PEG chains) under mild conditions [1]. In contrast, utilizing 6-hydroxyl derivatives requires harsher etherification conditions or multi-step protection/deprotection cycles, while unfunctionalized quinolines lack a conjugation point entirely, forcing modifications onto the pyrrolidine warhead which can severely disrupt target binding [1]. Consequently, radiotracers built on the 8-amino scaffold achieve sub-nanomolar dissociation constants and enhanced tumor-to-background ratios that generic analogs cannot replicate.

Substitution Risk

Sub-Nanomolar FAP Affinity via 8-Amino Scaffold

Derivatives synthesized from the 8-aminoquinoline-4-carboxylic acid core (e.g., OncoFAP) demonstrate sub-nanomolar binding affinities to human FAP, yielding quantitatively higher affinities than first-generation radiotracers based on the unfunctionalized quinoline core[REFS-1, REFS-2]. This ultra-high affinity is driven by the optimal spatial orientation of the 8-amino-linked chelator, which avoids steric clashes within the FAP binding pocket [1].

| Evidence Dimension | In vitro hFAP inhibition (IC50 / KD) |

| Target Compound Data | 0.51 - 0.68 nM (OncoFAP derivatives using 8-aminoquinoline core) |

| Comparator Or Baseline | 3.2 - 6.5 nM (UAMC1110 / FAPI-04 using standard quinoline-4-carboxylic acid core) |

| Quantified Difference | 5- to 10-fold improvement in target binding affinity |

| Conditions | Human recombinant FAP (hFAP) enzymatic inhibition and fluorescence polarization assays |

Achieving sub-nanomolar affinity is mandatory for extending the tumor residence time of therapeutic radioligands, directly dictating clinical efficacy.

Comparator: 8-Hydroxy analog not established

Enhanced Conjugation Reactivity and Processability

The 8-amino group offers distinct synthetic advantages over 6-substituted analogs by allowing rapid, mild-condition amide bond formation with chelators or PEG linkers[1]. This avoids the complex etherification or multi-step protection/deprotection cycles required when utilizing 6-hydroxyl quinoline derivatives, leading to higher chemical yields and more straightforward precursor synthesis [1].

| Evidence Dimension | Conjugation reactivity for chelator/linker attachment |

| Target Compound Data | Rapid, one-step amide formation at the highly reactive 8-amino group under mild conditions |

| Comparator Or Baseline | 6-hydroxyl quinolines requiring harsher etherification or multi-step protection/deprotection |

| Quantified Difference | Eliminates multi-step protection cycles and improves overall synthetic yield |

| Conditions | Standard peptide coupling (e.g., HATU/DIPEA) during DOTAGA or PEG-linker conjugation |

Streamlines the GMP-compliant manufacturing of radiotracer precursors, reducing production costs and improving yields for commercial radiopharmaceutical synthesis.

Extended In Vivo Tumor Retention for Radiotherapy

When utilized as the core for 177Lu-labeled SMRCs, the 8-aminoquinoline-4-carboxylic acid scaffold enables highly sustained tumor retention compared to early-generation FAPI radiotracers [1]. In murine models, 177Lu-DOTAGA-OncoFAP maintained greater than 20% ID/g in tumors at 6 hours post-injection, whereas standard quinoline-based FAPI-02/04 typically exhibit rapid washout profiles that limit their use to diagnostic imaging[1].

| Evidence Dimension | Tumor accumulation at extended time points (6h post-injection) |

| Target Compound Data | >20% ID/g retention (177Lu-DOTAGA-OncoFAP) |

| Comparator Or Baseline | Rapid washout profiles typical of first-generation FAPI-02/04 radiotracers |

| Quantified Difference | Highly sustained absolute tumor retention enabling therapeutic dosing |

| Conditions | Biodistribution in SK-RC-52.hFAP or HT-1080 tumor-bearing murine models |

Prolonged tumor retention is the primary prerequisite for transitioning FAP-targeted molecules from short-lived PET imaging to long-acting targeted radiotherapy.

Synthesis of FAP-Targeted Radioligand Therapeutics (Theranostics)

8-Aminoquinoline-4-carboxylic acid is a primary precursor for synthesizing 177Lu- or 225Ac-labeled small molecule-radio conjugates (SMRCs) [1]. Its ability to yield sub-nanomolar affinity ligands with extended tumor retention makes it a highly effective building block for long-acting targeted radiotherapy in FAP-expressing solid tumors.

Development of Next-Generation PET/SPECT Imaging Agents

The highly reactive 8-amino group facilitates straightforward conjugation with various chelators (e.g., DOTAGA, HYNIC) and PEG modifiers [2]. This allows for the rapid development of 68Ga-, 18F-, or 99mTc-labeled diagnostic tracers with enhanced tumor-to-background ratios for pan-tumoral PET and SPECT imaging.

Engineering of Multimeric FAP Inhibitors

For advanced oncology research requiring picomolar target affinities, this compound serves as a highly effective monomeric unit for constructing homodimeric or multimeric FAP inhibitors (e.g., BiOncoFAP)[1]. The 8-amino position provides a reliable attachment point for multimerization linkers without compromising the 4-carboxylic acid's binding to the active site.

Application Fit

References

- [1] Galbiati et al., "Molecular Evolution of Multivalent OncoFAP Derivatives with Enhanced Tumor Uptake and Prolonged Tumor Retention", J. Med. Chem. 2024.

- [2] Lin et al., "High Affinity and FAP-Targeted Radiotracers: A Potential Design Strategy to Improve the Pharmacokinetics and Tumor Uptake for FAP Inhibitors", Bioconjugate Chem. 2023.

XLogP3

Wikipedia

Explore Compound Types